molecular formula C21H21Cl2N3O2 B11656882 3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione

3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11656882
M. Wt: 418.3 g/mol
InChI Key: WQNOPHPESMNOSW-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with chlorophenyl and piperazinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylamine with phthalic anhydride to form the intermediate 3-(3-chlorophenyl)-1H-pyrrole-2,5-dione. This intermediate is then reacted with 4-(4-chlorobenzyl)piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(3-CHLOROPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl and piperazine moieties but lacks the pyrrolidine-2,5-dione core.

    4-(4-Chlorobenzyl)piperazine: Contains the piperazine and chlorobenzyl groups but differs in the overall structure.

Uniqueness

1-(3-CHLOROPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is unique due to its combination of a pyrrolidine-2,5-dione core with chlorophenyl and piperazinyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C21H21Cl2N3O2

Molecular Weight

418.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21Cl2N3O2/c22-16-6-4-15(5-7-16)14-24-8-10-25(11-9-24)19-13-20(27)26(21(19)28)18-3-1-2-17(23)12-18/h1-7,12,19H,8-11,13-14H2

InChI Key

WQNOPHPESMNOSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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